Polysulfides, di-tert-Bu
Overview
Description
Polysulfides, di-tert-Bu is a colorless liquid organic compound with a slight characteristic odor . It is used as an additive in industrial lubricants . It is also used as a sulfur source and reducing agent in organic synthesis reactions .
Synthesis Analysis
Polysulfides can be synthesized through olefin sulfurization, where alkenes and sulfur are heated together at high temperatures . Another method involves the electrochemical synthesis of organic polysulfides from disulfides by sulfur insertion from S8 . The reaction gives a mixture of polysulfides, whose distribution can be influenced by the addition of different amounts of carbon disulfide as a co-solvent .Chemical Reactions Analysis
Polysulfides, di-tert-Bu, particularly tetrasulfides, have been found to be surprisingly effective radical-trapping antioxidants (RTAs) at ambient temperatures . This reactivity persists at elevated temperatures (160 °C), enabling tetrasulfides to eclipse their 1-oxides as RTAs .Physical And Chemical Properties Analysis
Polysulfides, di-tert-Bu is a liquid at 20°C . It has a density of 0.9995 at 20°C . It is slightly soluble in water and volatilizes significantly from the aquatic compartment . It is soluble in mineral oils and in synthetic base oils and most common solvents .Scientific Research Applications
Industrial Lubricants
Polysulfides, di-tert-Bu are used in the formulation of industrial and automotive gear oils and greases. They provide a cost-effective source of thermally stable sulfur, which enhances load-carrying and antiwear properties in applications requiring inactive sulfur .
Antioxidants
These compounds exhibit significant antioxidant activity, reacting with peroxyl radicals and suppressing the initial rate of radical consumption. This makes them valuable as additives in industrial lubricants to enhance oxidative stability .
Polymers
Polysulfides, di-tert-Bu serve as sulfiding agents in conjunction with reducing agents like hydrogen to convert metal oxide species into a crystalline metallic sulfide phase in situ for hydrotreating catalysts. This is crucial in the production and treatment of polymers .
Mechanism of Action
Target of Action
Polysulfides, di-tert-Bu, primarily target peroxyl radicals . These radicals are highly reactive and can cause oxidative stress in biological systems. Polysulfides act as radical-trapping antioxidants (RTAs), neutralizing these radicals and preventing them from causing damage .
Mode of Action
Polysulfides, di-tert-Bu, interact with peroxyl radicals through a homolytic substitution mechanism . The reaction persists at elevated temperatures (160 °C), enabling tetrasulfides to outperform their 1-oxides as RTAs . This reactivity is unique to higher polysulfides (n ≥ 4), as homolytic substitution on them at S2 yields stabilized perthiyl radicals .
Biochemical Pathways
The primary biochemical pathway affected by polysulfides, di-tert-Bu, is the oxidative stress pathway . By trapping peroxyl radicals, polysulfides help to maintain the oxidative balance in the system. This can contribute to the overall health and functioning of the organism .
Pharmacokinetics
Polysulfides, di-tert-Bu, is slightly soluble in water and volatilizes significantly from the aquatic compartment . . These properties may affect the compound’s bioavailability and distribution in the environment.
Result of Action
The primary result of the action of polysulfides, di-tert-Bu, is the neutralization of peroxyl radicals . This reduces oxidative stress and can contribute to the oxidative stability of various products, including lubricants and other petroleum-derived products . It also suggests that polysulfides may contribute to the biological activity of plant-derived polysulfides .
Action Environment
The action of polysulfides, di-tert-Bu, can be influenced by environmental factors. For example, the compound’s reactivity persists at elevated temperatures , which could influence its efficacy in different environments. Additionally, its solubility and volatility can affect its distribution in the environment . Its strong adsorption on soil and sediment particles suggests that it may be more active in these environments .
Safety and Hazards
Future Directions
Polysulfides, di-tert-Bu, due to their anti-wear properties, are indispensable additives to lubricants . They are also added to other petroleum-derived products as oxidation inhibitors . These results suggest that olefin sulfurization processes optimized for tetrasulfide production will afford materials that impart significantly better oxidation stability to hydrocarbon-based products to which polysulfides are added .
properties
IUPAC Name |
1-(2,2-dimethylpropyldisulfanyl)-2,2-dimethylpropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22S2/c1-9(2,3)7-11-12-8-10(4,5)6/h7-8H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZZRXXPRCBINH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CSSCC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501345810 | |
Record name | Bis(2,2-dimethylpropyl) disulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501345810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2,2-dimethylpropyl) disulfide | |
CAS RN |
37552-63-9 | |
Record name | Bis(2,2-dimethylpropyl) disulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501345810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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